molecular formula C15H9BrO3 B14326645 3-Bromo-1-methoxyanthracene-9,10-dione CAS No. 106752-91-4

3-Bromo-1-methoxyanthracene-9,10-dione

Cat. No.: B14326645
CAS No.: 106752-91-4
M. Wt: 317.13 g/mol
InChI Key: CIEJXUWTMNSOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methoxyanthracene-9,10-dione is a brominated anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields such as dye production, medicine, and organic synthesis . The compound’s structure consists of an anthracene backbone with bromine and methoxy substituents at specific positions, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methoxyanthracene-9,10-dione typically involves the bromination of 1-methoxyanthracene-9,10-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and efficient production rates. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, anthracene derivatives, and complex polycyclic compounds.

Scientific Research Applications

3-Bromo-1-methoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and transcription. This leads to the disruption of cellular processes and induces cell death, making it a potential anticancer agent . Additionally, the compound’s antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

106752-91-4

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

3-bromo-1-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H9BrO3/c1-19-12-7-8(16)6-11-13(12)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3

InChI Key

CIEJXUWTMNSOAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.